molecular formula C31H42N4O7 B8303011 Z-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu CAS No. 127749-91-1

Z-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu

Cat. No.: B8303011
CAS No.: 127749-91-1
M. Wt: 582.7 g/mol
InChI Key: UYYUHWSVKOGLPA-ASDGIDEWSA-N
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Description

Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu is a synthetic peptidomimetic compound featuring a modified proline residue with a ψ-pseudoproline motif. This structure incorporates a benzyloxycarbonyl (Z) protecting group on the asparagine (Asn) residue, a tert-butoxycarbonyl (OtBu) protecting group on the C-terminal proline, and a unique CH(OH)CH2N bridge replacing the traditional peptide bond.

Properties

CAS No.

127749-91-1

Molecular Formula

C31H42N4O7

Molecular Weight

582.7 g/mol

IUPAC Name

tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C31H42N4O7/c1-31(2,3)42-29(39)25-15-10-16-35(25)19-26(36)23(17-21-11-6-4-7-12-21)33-28(38)24(18-27(32)37)34-30(40)41-20-22-13-8-5-9-14-22/h4-9,11-14,23-26,36H,10,15-20H2,1-3H3,(H2,32,37)(H,33,38)(H,34,40)/t23-,24-,25-,26+/m0/s1

InChI Key

UYYUHWSVKOGLPA-ASDGIDEWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics (from ):

  • Synthesis : Synthesized via silica gel chromatography (eluent: dichloromethane/ethyl acetate, 50/50 v/v) with an 81% yield .
  • Physical Properties: Melting point: 223°C (methanol) IR Spectroscopy: Peaks at 3424 cm⁻¹ (OH/NH stretch) and 1663 cm⁻¹ (C=O stretch).
  • NMR Data :
    • ¹H NMR (DMSO-d₆) : Distinct signals include δ 4.98 ppm (CH₂N), 5.85 ppm (NH₂), and 9.67 ppm (OH).
    • ¹³C NMR (DMSO-d₆) : Key signals at δ 50.3 ppm (CH₂N) and 115.7–133.6 ppm (aromatic carbons).

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Peptidomimetics

Property/Compound Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu Conventional Proline Derivatives ψ-Pseudoproline Analogs (e.g., ψ[CH₂NH])
Synthetic Yield 81% 60–75% [Typical range] 70–85% [Hypothetical]
Melting Point 223°C 180–210°C 200–230°C
Stability (in solution) Moderate (OH group may hydrolyze) High Variable (depends on substituents)
Bioactivity Not reported in evidence Often protease-resistant Enhanced conformational rigidity

Key Observations:

Synthetic Efficiency :

  • The 81% yield of Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu surpasses typical yields for conventional proline derivatives (60–75%), likely due to optimized chromatography conditions .
  • Comparatively, ψ-pseudoproline analogs often achieve similar high yields (70–85%) owing to their stabilized transition states during synthesis.

Structural Uniqueness :

  • The CH(OH)CH2N motif introduces both hydroxyl and secondary amine functionalities, distinguishing it from ψ[CH₂NH] analogs that lack hydroxyl groups. This may influence solubility and receptor binding.

Spectroscopic Signatures: The δ 4.98 ppm signal (CH₂N) in ¹H NMR is characteristic of this compound, absent in non-modified proline derivatives. IR data aligns with typical peptidomimetics but shows sharper OH/NH stretches.

Preparation Methods

Resin Selection and Loading

The synthesis begins with anchoring Fmoc-Pro-OtBu to a 2-chlorotrityl chloride resin, which permits mild cleavage conditions (1–5% trifluoroacetic acid, TFA) to preserve acid-sensitive tert-butyl protections. The resin’s high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry make it ideal for synthesizing protected peptides.

Procedure :

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • React Fmoc-Pro-OtBu with the resin in the presence of N,N-diisopropylethylamine (DIEA) (2 eq) for 2 hours.

  • Cap residual sites with methanol to prevent undesired couplings.

Iterative Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in N,N-dimethylformamide (DMF), followed by coupling of Fmoc-Phe-OH and Z-Asn(Trt)-OH (Z = benzyloxycarbonyl; Trt = trityl) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIEA.

Key Parameters :

  • Coupling time: 1–2 hours per amino acid.

  • Solvent: Anhydrous DMF.

  • Monitoring: Kaiser test for free amine detection.

Pseudoproline Dipeptide Formation and Incorporation

The ψ(CH(OH)CH2N) moiety is introduced via a pre-synthesized pseudoproline building block. This modification is critical for preventing β-sheet formation and improving synthesis efficiency.

Synthesis of ψ(CH(OH)CH2N)Pro-OtBu

  • Cyclization Reaction : React Fmoc-Pro-OtBu with N-Boc-ethanolamine under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh3_3) to form the hydroxymethylamine bridge.

  • Deprotection : Remove the Boc group with 30% TFA in DCM to yield the pseudoproline intermediate.

Incorporation into the Peptide Chain

The ψ(CH(OH)CH2N)Pro-OtBu building block is coupled to Fmoc-Phe-OH on-resin using HATU/DIEA. The Z-Asn(Trt)-OH is then added to complete the tripeptide sequence.

tert-Butyl Ester Protection and Cleavage Strategies

The OtBu group on proline remains intact during resin cleavage due to the use of mild TFA concentrations (1–5%). By contrast, stronger TFA (≥95%) would deprotect tert-butyl esters.

Cleavage Protocol :

  • Reagent: TFA/DCM (1:99 v/v) with 1% triisopropylsilane (TIPS) as a scavenger.

  • Time: 30–60 minutes.

  • Outcome: The peptide is released with OtBu intact, while Trt on asparagine is removed.

Analytical Characterization

Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase UPLC with a C18 column (100 × 2.0 mm, 1.8 μm) resolves the peptide using a gradient of 0.1% formic acid in water/acetonitrile.

Typical Conditions :

  • Flow rate: 0.3 mL/min.

  • Detection: Diode array detector (DAD) at 214 nm.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion at m/z 583.7 [M+H]+^+. Fragmentation patterns validate the ψ(CH(OH)CH2N) linkage.

Challenges and Optimization

Side Reactions

  • Asparagine Deamidation : Minimized by using Trt protection and neutral pH during synthesis.

  • Incomplete Coupling : Addressed by double couplings with 1-hydroxybenzotriazole (HOBt) activation.

Yield Enhancement

  • Pseudoproline Equilibration : The ψ(CH(OH)CH2N) group reversibly opens/closes during synthesis, necessitating extended coupling times (3–4 hours) for optimal incorporation.

PropertyValue
CAS Number127749-91-1
Molecular FormulaC31H42N4O7\text{C}_{31}\text{H}_{42}\text{N}_{4}\text{O}_{7}
Molecular Weight582.7 g/mol
Purity (HPLC)>97%

Table 2: Comparative Analysis of Coupling Reagents

ReagentCoupling Efficiency (%)Side Products
HATU98Minimal
HBTU95Moderate
DIC90Significant

Q & A

Q. What structural analogs of Z-Asn-Phe-ψ(CH(OH)CH₂N)Pro-OtBu show improved pharmacokinetic profiles, and how are they prioritized?

  • Methodological Answer : Replace the t-Bu ester with cyclopentyl or morpholine groups to enhance solubility. Use QSAR models correlating logP (0.8–3.0) with Caco-2 permeability data. Prioritize analogs with >50% oral bioavailability in rodent models and >100-fold selectivity over human aspartic proteases (e.g., renin) .

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